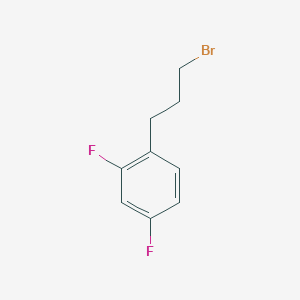

1-(3-Bromopropyl)-2,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASBMSOJNYBTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopropyl 2,4 Difluorobenzene

Retrosynthetic Analysis of 1-(3-Bromopropyl)-2,4-difluorobenzene (B6232909)

A retrosynthetic approach to this compound logically disconnects the molecule at key positions to identify plausible starting materials. The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the propyl side chain. This suggests a Friedel-Crafts type reaction or a cross-coupling strategy as a forward synthetic step.

Another key disconnection involves the carbon-bromine bond on the propyl chain. This points to a functional group interconversion, likely from a corresponding alcohol or other leaving group. Therefore, a primary precursor could be 3-(2,4-difluorophenyl)propan-1-ol.

Further simplifying the aromatic portion, the difluoro-substitution pattern on the benzene (B151609) ring can be traced back to 1,3-difluorobenzene (B1663923), a commercially available starting material. The challenge then lies in the regioselective introduction of the propyl side chain.

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is critical for an efficient synthesis. The most common and economically viable starting material for the aromatic core is 1,3-difluorobenzene. google.comgoogle.comgoogle.com For the three-carbon side chain, various precursors can be considered depending on the chosen synthetic route. These include 1,3-dibromopropane (B121459), 3-bromopropan-1-ol, or succinic anhydride (B1165640), which can be transformed to provide the necessary carbon framework.

The reactivity of the difluorinated ring is a significant consideration. The fluorine atoms are deactivating and ortho-, para-directing. This directing effect must be accounted for when planning the introduction of the side chain.

Multi-Step Synthesis Pathways for this compound

Several multi-step synthetic strategies have been developed to prepare this compound. These routes often involve a combination of aromatic substitution, side-chain alkylation, and functional group transformations. youtube.comyoutube.comlumenlearning.com

Strategies for Aromatic Halogenation

While the target molecule itself contains bromine on the side chain, understanding aromatic halogenation is crucial for the synthesis of related compounds and potential alternative synthetic routes. Direct bromination of 1,3-difluorobenzene can be achieved using bromine in the presence of a Lewis acid catalyst like iron powder. google.com This reaction typically yields 2,4-difluorobromobenzene as the major product due to the directing effects of the fluorine atoms. google.com

Alkylation Approaches for Side-Chain Introduction

The introduction of the propyl side chain onto the 2,4-difluorobenzene ring is a key step. One common method is through a Friedel-Crafts acylation followed by reduction. For instance, 1,3-difluorobenzene can be acylated with succinic anhydride in the presence of a Lewis acid like aluminum chloride to yield 3-(2,4-difluoro-benzoyl)propanoic acid. Subsequent reduction of the ketone and carboxylic acid functionalities, for example through a Wolff-Kishner or Clemmensen reduction, would yield 4-(2,4-difluorophenyl)butanoic acid, which can then be further modified.

A more direct alkylation can be achieved using a suitable three-carbon electrophile. For example, the reaction of 2,4-difluorophenyllithium, generated from 2,4-difluorobromobenzene, with an epoxide such as epichlorohydrin (B41342) can introduce a functionalized side chain that can be subsequently converted to the desired 3-bromopropyl group.

Another approach involves the alkylation of a pre-functionalized aromatic ring. For example, 2,4-dihydroxybenzaldehyde (B120756) or 2,4-dihydroxyacetophenone can be regioselectively alkylated at the 4-position with 1,3-dibromopropane using a base like cesium bicarbonate. nih.govnih.gov The aldehyde or ketone can then be reduced and the remaining hydroxyl group removed to furnish the desired product.

Directed Ortho Metalation (DOM) in Fluorinated Systems

Directed Ortho Metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can react with various electrophiles.

While fluorine itself can act as a weak directing group, stronger DMGs are often employed to ensure high regioselectivity. organic-chemistry.org For instance, if a suitable DMG were present on the 1,3-difluorobenzene ring, DoM could be used to introduce the propyl side chain at a specific position. However, in the context of synthesizing this compound, DoM is more relevant to the synthesis of more complex derivatives where precise substitution is required. It's important to note that fluorinated benzenes can sometimes undergo benzyne (B1209423) formation in the presence of strong bases, which can lead to a mixture of products. youtube.com

Functional Group Transformations during Synthesis

Functional group transformations are integral to most multi-step syntheses. organic-synthesis.comyoutube.comresearchgate.net In the synthesis of this compound, a common transformation is the conversion of a terminal alcohol to a bromide. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (Appel reaction).

Another crucial transformation is the reduction of a carbonyl group. If a Friedel-Crafts acylation is used to introduce the side chain, the resulting ketone must be reduced to a methylene (B1212753) group. This can be accomplished using methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

The table below summarizes some of the key reactions and reagents involved in the synthesis.

| Reaction Type | Reagents | Purpose |

| Friedel-Crafts Acylation | Succinic anhydride, AlCl₃ | Introduction of a four-carbon chain |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Reduction of a ketone to an alkane |

| Bromination of Alcohol | PBr₃ or CBr₄/PPh₃ | Conversion of a hydroxyl group to a bromide |

| Alkylation | 1,3-dibromopropane, CsHCO₃ | Introduction of the bromopropyl side chain |

Optimization of Reaction Conditions and Yields

For the initial Friedel-Crafts acylation, the choice of catalyst, solvent, and temperature plays a pivotal role. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste. numberanalytics.comresearchgate.net The optimization of this step often involves screening alternative catalysts and reaction media. For instance, studies on the acylation of similar fluorinated benzenes have shown that rare earth metal triflates, such as lanthanide trifluoromethanesulfonates (Ln(OTf)₃), can be highly effective and recyclable catalysts. researchgate.net The use of such catalysts can lead to high selectivity for the desired para-substituted product, which is crucial in the synthesis of this compound. researchgate.net Temperature control is also vital to prevent side reactions and decomposition.

Interactive Table: Hypothetical Optimization of Friedel-Crafts Acylation for 4-bromo-1-(2,4-difluorophenyl)butan-1-one

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0-25 | 75 |

| FeCl₃ | Nitrobenzene | 25 | 80 |

| La(OTf)₃ | Solvent-free | 140 | 87 |

| Bi(OTf)₃ | Dichloromethane | 25 | 82 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves the use of less hazardous materials, the development of catalytic and recyclable reagents, and the minimization of waste.

In the Friedel-Crafts acylation step, a significant green improvement is the replacement of traditional stoichiometric Lewis acids with catalytic and recyclable alternatives. Solid acid catalysts, such as sulfated zirconia, have been shown to be effective for acylations and can be easily separated from the reaction mixture and reused, which aligns with the principles of waste reduction and catalyst recovery. rsc.org Furthermore, performing the reaction under solvent-free conditions, where the reactants themselves act as the solvent, can significantly reduce the generation of volatile organic compound (VOC) waste. researchgate.netruc.dk Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction rates and improve yields, often with reduced energy consumption. ruc.dk

For the reduction of the intermediate ketone, catalytic transfer hydrogenation offers a greener path compared to classical reductions that use stoichiometric amounts of metal reagents. This method often employs more benign hydrogen donors and can be performed under milder conditions. The use of catalysts that can be recovered and reused is also a key aspect of making this step more sustainable.

Interactive Table: Green Chemistry Approaches in the Synthesis of this compound

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) |

|---|---|---|---|

| Friedel-Crafts Acylation | Stoichiometric AlCl₃, organic solvent | Catalytic sulfated zirconia, solvent-free conditions, microwave irradiation | Use of catalytic reagents, waste prevention, energy efficiency |

Note: This table presents potential green chemistry applications based on general principles and findings for similar reactions, as specific literature for the green synthesis of this compound is limited.

Reactivity Profiles and Transformational Chemistry of 1 3 Bromopropyl 2,4 Difluorobenzene

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The primary alkyl bromide in 1-(3-bromopropyl)-2,4-difluorobenzene (B6232909) is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the 2,4-difluorophenyl group can influence the reactivity of the propyl chain. These reactions are fundamental to building more complex molecular architectures.

The reaction of this compound with heteroatom nucleophiles is a common strategy for introducing the 3-(2,4-difluorophenyl)propyl motif into molecules, a key structural element in various biologically active compounds.

Carbon-Nitrogen (C-N) Bond Formation: Amines and other nitrogen nucleophiles readily displace the bromide to form the corresponding N-alkylated products. This reaction is pivotal in the synthesis of numerous pharmaceutical agents. For instance, the alkylation of secondary amines with this compound is a key step. The reaction typically proceeds in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the hydrobromic acid byproduct. Heterocyclic amines, such as triazoles, are also effective nucleophiles.

Carbon-Oxygen (C-O) Bond Formation: Alcohols and phenols, in their deprotonated alkoxide or phenoxide forms, serve as effective oxygen nucleophiles. The Williamson ether synthesis, reacting an alcohol or phenol (B47542) with this compound in the presence of a strong base like sodium hydride, yields the corresponding ether. This method has been applied to create complex ethers, including those found in antifungal agents.

Carbon-Sulfur (C-S) Bond Formation: Thiolates, generated by the deprotonation of thiols, are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers (sulfides). These reactions are typically fast and high-yielding due to the high nucleophilicity of sulfur.

The following table summarizes representative nucleophilic substitution reactions leading to carbon-heteroatom bonds.

| Nucleophile | Reagent Example | Base | Product Type |

| Amine | Secondary Amine (R₂NH) | K₂CO₃ | Tertiary Amine |

| Triazole | 1,2,4-Triazole | NaH | N-Alkylated Triazole |

| Phenol | 4-Nitrophenol | K₂CO₃ | Aryl Ether |

| Thiol | Thiophenol | NaH | Thioether |

The electrophilic nature of the C-Br bond allows for the formation of new carbon-carbon bonds, extending the carbon skeleton. This is typically achieved by reacting this compound with carbon-based nucleophiles (carbanions).

A prominent example is the reaction with cyanide ions (e.g., from sodium cyanide), which produces 4-(2,4-difluorophenyl)butanenitrile. This reaction adds a single carbon atom and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Another powerful method involves the alkylation of enolates or other stabilized carbanions. For example, diethyl malonate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate, which then attacks the primary bromide to form diethyl 2-(3-(2,4-difluorophenyl)propyl)malonate. This product is a versatile intermediate, as the malonic ester group can be readily converted into other functionalities.

| Nucleophile | Reagent Example | Base | Product Type |

| Cyanide | Sodium Cyanide (NaCN) | - | Alkyl Nitrile |

| Malonate Enolate | Diethyl Malonate | NaOEt | Dialkyl Malonate Derivative |

Organometallic Coupling Reactions with this compound

While the aryl C-F bonds can undergo certain coupling reactions under harsh conditions, the primary alkyl bromide is the more common site for cross-coupling reactions under milder, synthetically useful conditions. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming C-C bonds by reacting an organohalide with an organoboron compound. While most commonly applied to sp²-hybridized carbons (aryl/vinyl halides), significant progress has enabled the coupling of sp³-hybridized alkyl halides.

The reaction of this compound with an aryl or vinyl boronic acid, catalyzed by a palladium complex, can form a new C(sp³)-C(sp²) bond. These reactions often require specialized ligands, such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), to promote the challenging oxidative addition of the alkyl bromide to the palladium(0) center and prevent side reactions like β-hydride elimination. organic-chemistry.org Recent advancements have even demonstrated this coupling in aqueous conditions using water-soluble ligands. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Product Type |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / PCy₃ / Base | 1-Aryl-3-(2,4-difluorophenyl)propane |

| This compound | Vinylboronic Acid (R-CH=CH-B(OH)₂) | Pd₂(dba)₃ / NHC ligand / Base | 1-Alkenyl-3-(2,4-difluorophenyl)propane |

The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. Similar to the Suzuki reaction, its application to unactivated primary alkyl halides like this compound is feasible but less common than couplings involving aryl halides. scribd.com The reaction would proceed by the palladium-catalyzed coupling of the alkyl bromide with an organostannane, such as an aryltributylstannane or vinyltributylstannane. A key advantage of Stille couplings is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. scribd.com

The classic Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium-copper co-catalyst system, is generally ineffective for sp³-hybridized alkyl halides like this compound. wikipedia.orgkit.edu The standard catalytic cycle does not readily facilitate the oxidative addition of the C(sp³)-Br bond to the palladium(0) center.

However, significant breakthroughs have shown that nickel catalysts can effectively promote the Sonogashira-type coupling of non-activated alkyl halides. wikipedia.orgnih.gov Research has demonstrated that nickel complexes, sometimes in conjunction with a copper co-catalyst, can couple primary and secondary alkyl bromides with terminal alkynes under relatively mild conditions. kit.edunih.govacs.org This nickel-catalyzed variant provides a modern and powerful route to synthesize alkyl-substituted alkynes from this compound, a transformation not accessible via the traditional palladium-based Sonogashira protocol.

| Reaction | Halide Partner | Alkyne Partner | Catalyst System (Example) | Status |

| Classic Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Base | Generally Ineffective |

| Nickel-Catalyzed Sonogashira | This compound | Terminal Alkyne (R-C≡CH) | NiCl₂ / Ligand / CuI / Base | Effective |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction typically couples aryl or vinyl halides with primary or secondary amines. The scope has been extended to include certain alkyl halides. For this compound, the reaction would occur at the C-Br bond, allowing for the introduction of a wide variety of nitrogen-based functional groups.

This transformation is invaluable for synthesizing amines, which are prevalent in pharmaceuticals and agrochemicals. The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, or other specialized phosphine (B1218219) ligands |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine Partner | Primary amines, secondary amines, anilines |

Negishi and Kumada Coupling Reactions

Both Negishi and Kumada couplings are potent methods for forming carbon-carbon bonds, and they would proceed by targeting the alkyl bromide functionality of this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. The 3-bromopropyl group would couple with various organozinc reagents (alkyl, vinyl, aryl), providing a straightforward route to extend the carbon chain or introduce new functionalities.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. To use this compound in a Kumada coupling, it would be reacted with a pre-formed Grignard reagent. Alternatively, the Grignard reagent of this compound could be prepared (though this can be challenging due to potential side reactions) and then coupled with another organic halide. The more direct approach involves using the bromo-compound as the electrophile.

Table 3: Representative Conditions for Negishi and Kumada Coupling

| Reaction | Parameter | Condition |

|---|---|---|

| Negishi | Catalyst | Pd(PPh₃)₄, NiCl₂(dppe) |

| Organometallic | R-Zn-X | |

| Solvent | THF, DMF | |

| Kumada | Catalyst | Pd(PPh₃)₄, NiCl₂(dppp) |

| Organometallic | R-Mg-X (Grignard Reagent) | |

| Solvent | THF, Diethyl ether |

Cyclization Reactions and Intramolecular Processes

The structure of this compound is well-suited for intramolecular cyclization reactions to form six-membered rings. A prominent example of such a process is an intramolecular Friedel-Crafts alkylation . wikipedia.org In the presence of a Lewis acid catalyst (e.g., AlCl₃), the bromine atom can be abstracted to generate a primary carbocation (or a carbocation-like complex with the Lewis acid). This electrophilic center can then be attacked by the electron-rich π-system of the difluorobenzene ring.

The regioselectivity of the cyclization is directed by the substituents on the aromatic ring. The two fluorine atoms are deactivating but ortho, para-directing, while the alkyl chain is activating and ortho, para-directing. The cyclization would likely occur at the position ortho to the propyl chain (the 6-position), which is also para to one fluorine and ortho to the other. This would lead to the formation of a tetralin derivative, specifically 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

Electrophilic Aromatic Substitution on the Difluorobenzene Ring (if observed)

The difluorobenzene ring in this compound can undergo electrophilic aromatic substitution (EAS), although the two fluorine atoms are deactivating towards the reaction. nih.gov The directing effects of the substituents determine the position of substitution.

Fluorine atoms: Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov

Propyl group: An alkyl group is an activating, ortho, para-director.

Considering the positions on the ring:

Position 1: Substituted with the propyl chain.

Position 2: Substituted with fluorine.

Position 3: Ortho to the propyl group and meta to both fluorine atoms.

Position 4: Substituted with fluorine.

Position 5: Para to the propyl group and ortho to the fluorine at C4.

Position 6: Ortho to the propyl group and ortho to the fluorine at C2.

The directing effects would favor substitution at positions 3, 5, and 6. Position 5 is sterically accessible and activated by being para to the alkyl group and ortho to a fluorine atom. Position 6 is ortho to both the activating alkyl group and a deactivating fluorine atom. Position 3 is ortho to the alkyl group but meta to both fluorine atoms. Therefore, substitution is most likely to occur at position 5. Reactions like nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions due to the deactivating nature of the fluorine atoms. google.comlibretexts.org

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions. The presence of a radical initiator, such as AIBN (azobisisobutyronitrile), or exposure to UV light can generate a propyl radical centered on the carbon previously attached to the bromine.

This radical can participate in various subsequent reactions:

Radical addition: The generated radical can add across the double bond of an alkene, initiating a chain reaction.

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 1-(propyl)-2,4-difluorobenzene.

Radical cyclization: If an appropriate radical acceptor is present elsewhere in the molecule or added to the reaction, an intramolecular cyclization could occur.

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atoms can act as directing groups for lithiation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

The most acidic proton on the ring is typically the one positioned between the two fluorine atoms, if such a position existed. In this 2,4-difluoro arrangement, the most likely site for deprotonation is the position ortho to one of the fluorine atoms. The fluorine at C2 would direct metalation to position 3, while the fluorine at C4 would direct to position 3 or 5. The proton at position 3 is ortho to the C2-fluorine and meta to the C4-fluorine, making it a potential site for lithiation. The proton at position 5 is ortho to the C4-fluorine. The combined directing effects and the steric influence of the propyl chain would determine the ultimate regioselectivity. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to introduce new functional groups onto the aromatic ring.

Applications of 1 3 Bromopropyl 2,4 Difluorobenzene As a Strategic Building Block

Construction of Advanced Fluorinated Organic Architectures

The primary utility of 1-(3-bromopropyl)-2,4-difluorobenzene (B6232909) in this context is its function as an electrophilic partner in nucleophilic substitution reactions. It allows for the direct introduction of the 3-(2,4-difluorophenyl)propyl moiety into a target molecule. This fragment is of particular interest in medicinal chemistry and materials science, where the inclusion of fluorine atoms can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity.

A key example of its application is in the synthesis of derivatives of piperidine (B6355638), a common scaffold in pharmaceutical compounds. Research has shown that this compound reacts efficiently with substituted piperidines to form more complex tertiary amine structures. This reaction exemplifies the construction of an advanced fluorinated architecture by linking a heterocyclic amine to a difluorinated aromatic ring via a flexible propyl chain.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The most direct application of this compound is in the N-alkylation of nitrogen-containing heterocycles. The reactivity of the bromopropyl group enables the straightforward synthesis of functionalized heterocyclic systems, which are core structures in many biologically active compounds.

In one documented synthetic route, this compound is used to alkylate 4-benzylpiperidine. The reaction proceeds by nucleophilic attack of the secondary amine nitrogen of the piperidine ring on the electrophilic carbon of the bromopropyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. This yields 1-(3-(2,4-difluorophenyl)propyl)-4-benzylpiperidine, a complex molecule incorporating the difluorophenylpropyl scaffold. Such reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and a suitable solvent.

Below is a data table summarizing this synthetic application.

| Reactant A | Reactant B | Product | Reaction Type |

| This compound | 4-Benzylpiperidine | 1-(3-(2,4-Difluorophenyl)propyl)-4-benzylpiperidine | Nucleophilic Alkylation |

Table 1: Synthesis of a Functionalized Piperidine Derivative

While this specific example highlights its use with pre-formed heterocyclic rings, the compound's reactive nature suggests potential for broader applications in constructing heterocyclic systems from acyclic precursors, although such examples are not extensively documented in publicly available literature.

Precursors for Polymer and Material Science Research (synthetic routes to monomers/intermediates only)

Development of Novel Linkers and Scaffolds in Chemical Synthesis

A "linker" in chemical synthesis is a molecular chain that connects two or more different molecular fragments. This compound is ideally suited to function as a precursor for such linkers. The bromopropyl group can be converted into other functional groups, such as an amine, thiol, or carboxylic acid, which can then be used to attach to other molecules. For instance, substitution of the bromide with sodium azide (B81097) followed by reduction would yield an aminopropyl linker, while reaction with sodium cyanide followed by hydrolysis would produce a butanoic acid derivative.

The resulting 3-(2,4-difluorophenyl)propyl linker provides a defined spatial separation and conformational flexibility between two connected molecular entities, while the difluorophenyl group can engage in specific electronic interactions, such as dipole-dipole or π-stacking, within a larger assembly. Despite this potential, specific, widely-cited examples of its use to create novel, isolated linkers are not prevalent in the literature.

Utilization in Multi-component Reactions

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. As an alkyl halide, this compound could theoretically participate in MCRs that involve an alkylation step. For example, it could act as the "X" component in certain Ugi or Passerini-type reaction variations where an alkyl halide is incorporated. However, based on available research, the utilization of this compound in well-established or novel multi-component reactions has not been a significant area of investigation.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 3 Bromopropyl 2,4 Difluorobenzene

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For 1-(3-Bromopropyl)-2,4-difluorobenzene (B6232909), HRMS provides definitive confirmation of its molecular formula, C₉H₉BrF₂. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to distinguish it from other compounds with the same nominal mass. The exact mass of this compound is calculated to be 233.98557 Da. This level of precision is crucial for verifying the identity of the compound in complex reaction mixtures or for confirming the successful synthesis of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrF₂ | |

| Molecular Weight | 235.07 g/mol | |

| Exact Mass | 233.98557 Da | |

| Monoisotopic Mass | 233.98557 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The spectrum of this compound would be expected to show distinct signals for the protons on the propyl chain and the aromatic ring. The protons of the methylene (B1212753) group attached to the bromine atom (-CH₂Br) would appear as a triplet due to coupling with the adjacent methylene group. The central methylene group (-CH₂-) of the propyl chain would appear as a multiplet, specifically a quintet or a more complex pattern, due to coupling with the two adjacent and non-equivalent methylene groups. The methylene group attached to the aromatic ring (Ar-CH₂-) would also appear as a triplet. The aromatic region would display complex multiplets due to the coupling between the three aromatic protons and the two fluorine atoms.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, unless there is accidental overlap of signals. The signals for the carbon atoms in the propyl chain would appear in the aliphatic region of the spectrum, with the carbon attached to the bromine atom appearing at the lowest field (highest ppm value) among the three due to the deshielding effect of the bromine. The carbon atoms of the aromatic ring would appear in the downfield region, and their chemical shifts would be influenced by the fluorine substituents. The carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which can be a key diagnostic feature.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these signals, as well as the coupling constants between them (³JFF) and to the neighboring protons (³JHF and ⁴JHF), provide crucial information for assigning their positions on the benzene (B151609) ring. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorinated isomers.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the adjacent methylene groups in the propyl chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of the carbon signals for the protonated carbons in the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain would appear just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations would be observed in the region of approximately 1450-1600 cm⁻¹.

C-F stretching vibrations: Strong absorption bands corresponding to the C-F bonds would be expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-Br stretching vibrations: The absorption band for the C-Br bond would be found in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

The presence and specific positions of these absorption bands would provide strong evidence for the presence of the difluorophenyl and bromopropyl moieties within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for purity assessment and separation from starting materials, byproducts, and degradation products.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is amenable to GC analysis, which can provide high-resolution separation and sensitive detection.

Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

Instrumentation and Method Parameters: A typical GC system for the analysis of this compound would consist of an injector, a capillary column, a temperature-controlled oven, and a detector. The choice of column is critical; a mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often suitable for halogenated aromatic compounds. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while an Electron Capture Detector (ECD) offers exceptional sensitivity for halogenated compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice.

Research Findings: The analysis of brominated and fluorinated organic compounds by GC is a well-established practice. For instance, the analysis of various brominated flame retardants often employs capillary GC with columns like a J&W VF5-ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). sielc.com A temperature program is typically used to ensure the efficient elution of compounds with varying boiling points. For this compound, a starting oven temperature could be around 100°C, ramped up to 280-300°C. The injector and detector temperatures would be set higher than the final oven temperature to ensure efficient sample transfer and prevent condensation. The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Dimensions | 30 m x 0.25 mm I.D. |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector (FID) | 300 °C |

| Gas Flows | |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injection | |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are non-volatile or thermally labile.

Principle of Separation: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For halogenated aromatic compounds like this compound, reversed-phase HPLC is the most common mode. In this mode, the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol). sigmaaldrich.comnih.gov More polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase.

Instrumentation and Method Parameters: An HPLC system for the analysis of this compound would include a solvent delivery system, an autosampler, a column oven, and a detector. A UV-Vis detector is commonly used for aromatic compounds due to their strong absorbance in the ultraviolet region (typically monitored around 254 nm). The choice of stationary phase can influence selectivity; a phenyl-hexyl column, for example, can offer unique π-π interactions with the aromatic ring of the analyte, providing different selectivity compared to a standard C18 column. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation.

Research Findings: Studies on the separation of halogenated benzenes have shown that reversed-phase HPLC on C18 or specialized columns can effectively resolve isomers and related impurities. The retention of such compounds is influenced by the hydrophobicity and the nature of the halogen substituents. For this compound, a mobile phase consisting of a mixture of acetonitrile and water would be appropriate. The exact ratio would be optimized to achieve a suitable retention time and resolution from potential impurities. For example, a higher proportion of acetonitrile would decrease the retention time. The column temperature can also be adjusted to fine-tune the separation. Purity is assessed by comparing the peak area of the analyte to the total peak area in the chromatogram.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Column | |

| Stationary Phase | Phenyl-Hexyl or C18 |

| Dimensions | 150 mm x 4.6 mm I.D. |

| Particle Size | 3.5 µm |

| Mobile Phase | |

| Composition | Acetonitrile and Water (e.g., 70:30 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| System Parameters | |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

Computational and Theoretical Investigations of 1 3 Bromopropyl 2,4 Difluorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(3-bromopropyl)-2,4-difluorobenzene (B6232909), these calculations would reveal insights into its stability, reactivity, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring would significantly influence the energy levels of these frontier orbitals.

Table 1: Hypothetical Electronic Properties (Note: The following data is illustrative of typical results from quantum chemical calculations and is not based on published experimental or computational data for this specific molecule.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometry and reactivity of molecules. By applying DFT, one can determine the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles.

DFT calculations can also be used to map the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atoms and parts of the carbon skeleton would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be employed to trace the energetic pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This is particularly useful for understanding substitution or elimination reactions involving the bromopropyl group.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, computational modeling could identify the transition state structure and its associated activation energy. This allows for a comparison of different potential reaction pathways, such as SN1 versus SN2 mechanisms, to determine which is more energetically favorable under specific conditions.

Conformational Analysis and Energy Minima

The propyl chain in this compound allows for rotational freedom around its carbon-carbon single bonds, leading to various possible conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting spatial arrangement. The goal is to identify the global energy minimum, which represents the most stable conformation of the molecule, as well as any other local energy minima.

A potential energy surface scan, where the energy is plotted against one or more dihedral angles, would reveal the energy barriers between different conformers. This analysis is essential for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Docking and Interaction Studies (purely theoretical chemical interactions, not biological)

Molecular docking simulations can be used to predict the preferred orientation of this compound when it interacts with another molecule. In a purely theoretical chemical context, this could involve studying its interaction with a surface or within a crystal lattice. These studies would focus on non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and halogen bonding.

The bromine and fluorine atoms in the molecule are capable of forming halogen bonds, which are specific non-covalent interactions with electron-donating atoms. Computational studies could quantify the strength and geometry of these potential interactions, providing insight into the molecule's supramolecular chemistry and its behavior in condensed phases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bromine |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(3-Bromopropyl)-2,4-difluorobenzene (B6232909) often involves multi-step sequences that may utilize harsh reagents and generate significant waste. Future research is anticipated to focus on developing more sustainable and "green" synthetic pathways.

One promising area is the refinement of the Friedel-Crafts acylation and subsequent reduction/bromination steps. The classical Friedel-Crafts reaction often employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to substantial waste streams. numberanalytics.com Future methodologies could involve the use of reusable solid acid catalysts or metal-free activating agents, such as methanesulfonic anhydride (B1165640), which promote acylation with minimal and biodegradable waste. organic-chemistry.orgacs.org Research into greener alternatives for the alkylation and halogenation steps is also crucial. For instance, the use of benzyl (B1604629) alcohols as alkylating agents, which produce water as the only stoichiometric byproduct, represents a more environmentally benign approach. beilstein-journals.org

Furthermore, the application of enzymatic catalysis, specifically through engineered halogenase enzymes, presents a frontier for sustainable synthesis. nih.gov These biocatalysts offer the potential for highly regioselective halogenations under mild, aqueous conditions, thereby reducing the reliance on traditional, often toxic, halogenating agents. nih.govresearchgate.net The development of a biocatalytic route to this compound or its precursors could revolutionize its production on an industrial scale.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantage |

| Friedel-Crafts Acylation | Stoichiometric AlCl₃ | Reusable solid acids, Methanesulfonic anhydride organic-chemistry.orgacs.org | Reduced metal/halogenated waste |

| Alkylation | Alkyl halides | Benzyl alcohols beilstein-journals.org | Water as the main byproduct |

| Halogenation | Elemental halogens (e.g., Br₂) | Engineered halogenase enzymes nih.gov | High regioselectivity, mild conditions |

Exploration of Unprecedented Reactivity Patterns

The dual reactivity of this compound, stemming from its alkyl bromide chain and difluorinated aromatic ring, offers a rich landscape for exploring novel transformations. Future research will likely focus on leveraging modern catalytic methods to uncover unprecedented reactivity.

The C–F bonds, traditionally considered inert, are a key target for activation. mdpi.com Advances in transition-metal catalysis, particularly with nickel and palladium, have enabled the cross-coupling of aryl fluorides. organic-chemistry.orgacs.orgacs.orgnih.gov Future studies could explore the selective activation of one of the C–F bonds in the 2,4-difluorobenzene moiety, allowing for sequential functionalization and the creation of highly substituted aromatic cores. Similarly, direct C–H functionalization ortho to the fluorine atoms is a powerful strategy for introducing new substituents in a step-economical manner. researchgate.netacs.org

The alkyl bromide portion is ripe for exploitation using modern coupling techniques. Photoredox catalysis, often in combination with nickel catalysis, has emerged as a powerful tool for the formation of C–C and C-heteroatom bonds under mild conditions. chinesechemsoc.orgacs.org This dual catalytic approach could be used to couple the propyl chain with a wide array of partners, including those that are challenging for traditional methods. princeton.edu The development of methods for the direct coupling of the alkyl bromide with light alkanes, for instance, would represent a significant advance in atom economy. nih.gov

| Reactive Site | Potential Transformation | Enabling Technology | Anticipated Outcome |

| Aryl C–F Bond | Selective cross-coupling organic-chemistry.orgacs.org | Nickel catalysis with specialized ligands | Sequential functionalization of the aromatic ring |

| Aryl C–H Bond | Ortho-functionalization acs.org | Transition-metal-catalyzed C–H activation | Direct introduction of new functional groups |

| Alkyl C–Br Bond | Cross-electrophile coupling princeton.edu | Metallaphotoredox catalysis | Formation of complex C(sp³)–C(sp³) bonds |

| Alkyl C–Br Bond | Sonogashira coupling acs.org | Nickel-catalyzed alkynylation | Introduction of alkyne moieties |

Integration into Flow Chemistry and Automated Synthesis Platforms

The production of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processes to continuous flow manufacturing. chemicalindustryjournal.co.uknih.govmdpi.com This shift offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. rsc.orgresearchgate.netrsc.org Given that this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), its integration into flow chemistry platforms is a logical and highly anticipated development.

Future research will focus on designing and optimizing continuous flow reactors for each step of its synthesis. rsc.org This could involve the use of packed-bed reactors with immobilized catalysts for the Friedel-Crafts and hydrogenation steps, and microreactors for highly exothermic or hazardous reactions like bromination. researchgate.net The ability to handle hazardous reagents and intermediates in a closed, controlled system significantly improves process safety. nih.gov

Furthermore, the convergence of flow chemistry with automated synthesis and machine learning algorithms will enable rapid process optimization and the on-demand synthesis of this compound and its derivatives. synplechem.comwikipedia.org These automated platforms can screen a wide range of reaction conditions to identify the optimal parameters for yield and purity with minimal human intervention.

Expanding Applications in Complex Molecule Synthesis

While this compound is primarily known for its role in the synthesis of specific antifungal agents, its unique structural motifs suggest a much broader utility in the synthesis of complex molecules. youtube.comalfa-chemistry.comresearchgate.netsigmaaldrich.com The difluorinated phenyl group can act as a bioisostere for other aromatic systems, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. youtube.com

Future research will likely see the use of this compound as a versatile building block in the synthesis of a wider range of biologically active molecules, including new pharmaceuticals, agrochemicals, and materials. alfa-chemistry.comsigmaaldrich.com The propyl chain can serve as a flexible linker to connect different molecular fragments, while the difluorophenyl group can be further functionalized to fine-tune the properties of the target molecule. Its application in the late-stage functionalization of complex scaffolds could also be a valuable strategy for generating diverse compound libraries for drug discovery.

Advanced Catalyst Development for Transformations Involving this compound

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. Future research will undoubtedly focus on the development of advanced catalytic systems tailored for the specific transformations of this compound. acs.orgnih.govnumberanalytics.com

For the activation of the C–Br bond, research into more active and robust nickel and palladium catalysts for cross-coupling reactions will continue. This includes the design of new phosphine (B1218219) ligands that can promote challenging couplings and tolerate a wider range of functional groups. organic-chemistry.orgwikipedia.org The development of catalysts for the asymmetric α-alkenylation of amines with alkyl bromides could open up new routes to chiral amines using this building block. acs.org

For the more challenging C–F bond activation, the design of catalysts that can differentiate between the two fluorine atoms on the aromatic ring would be a significant breakthrough. mdpi.com This could involve catalysts with specific steric and electronic properties that favor reaction at one position over the other. Furthermore, the development of catalysts for the direct C–H fluorination of organic compounds using nucleophilic fluoride (B91410) sources is a growing area that could be applied to the precursors of this compound. nih.govnih.gov The exploration of metallaphotoredox catalysis also offers new mechanistic pathways for bond activation and formation that are not accessible with traditional thermal catalysis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.